molecular formula C14H20N2O2S2 B2495380 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea CAS No. 2415543-15-4

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea

Cat. No.: B2495380
CAS No.: 2415543-15-4
M. Wt: 312.45
InChI Key: BXOIHNSCYOCVCT-UHFFFAOYSA-N
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Description

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dithiepan ring, a hydroxy group, and a urea moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea typically involves the following steps:

    Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Urea Moiety: The final step involves the reaction of the dithiepan derivative with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea: Similar structure but lacks the methyl group on the aromatic ring.

    1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(4-methylphenyl)urea: Similar structure but with the methyl group in a different position on the aromatic ring.

Uniqueness

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-11-4-2-3-5-12(11)16-13(17)15-8-14(18)9-19-6-7-20-10-14/h2-5,18H,6-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOIHNSCYOCVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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